5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol 5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 725245-13-6
VCID: VC7801189
InChI: InChI=1S/C11H13N3OS/c1-3-15-9-7-5-4-6-8(9)10-12-13-11(16)14(10)2/h4-7H,3H2,1-2H3,(H,13,16)
SMILES: CCOC1=CC=CC=C1C2=NNC(=S)N2C
Molecular Formula: C11H13N3OS
Molecular Weight: 235.31 g/mol

5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

CAS No.: 725245-13-6

Cat. No.: VC7801189

Molecular Formula: C11H13N3OS

Molecular Weight: 235.31 g/mol

* For research use only. Not for human or veterinary use.

5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol - 725245-13-6

Specification

CAS No. 725245-13-6
Molecular Formula C11H13N3OS
Molecular Weight 235.31 g/mol
IUPAC Name 3-(2-ethoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C11H13N3OS/c1-3-15-9-7-5-4-6-8(9)10-12-13-11(16)14(10)2/h4-7H,3H2,1-2H3,(H,13,16)
Standard InChI Key BKLGQMGJSHHOCE-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1C2=NNC(=S)N2C
Canonical SMILES CCOC1=CC=CC=C1C2=NNC(=S)N2C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-(2-ethoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione, reflects its substitution pattern . The 1,2,4-triazole ring is planar, with the methyl group at position 4 and the 2-ethoxyphenyl moiety at position 5 introducing steric and electronic modifications. The thiol group at position 3 enables participation in hydrogen bonding and redox reactions, critical for biological interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₁₃N₃OS
Molecular Weight235.31 g/mol
CAS Registry Number725245-13-6
SMILES NotationCCOC1=CC=CC=C1C2=NNC(=S)N2C
InChIKeyBKLGQMGJSHHOCE-UHFFFAOYSA-N

Spectroscopic Features

While experimental spectral data (e.g., NMR, IR) for this specific isomer are unavailable in the provided sources, analogous triazole-thiols exhibit characteristic signals:

  • ¹H NMR: Aromatic protons of the ethoxyphenyl group resonate at δ 6.8–7.5 ppm, while the methyl group appears as a singlet near δ 2.5 ppm .

  • IR: The thiol (-SH) stretch typically occurs at 2550–2600 cm⁻¹, and the C=S vibration near 1250 cm⁻¹ .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol likely follows methodologies established for para-substituted analogs . A generalized pathway involves:

  • Formation of Thiosemicarbazide:
    Reaction of 2-ethoxybenzohydrazide with carbon disulfide (CS₂) in alkaline medium yields the corresponding dithiocarbazate intermediate.

  • Cyclization:
    Treatment with methyl iodide (CH₃I) induces cyclization, forming the triazole-thiol core. The reaction proceeds under reflux in ethanol or dimethylformamide (DMF) at 60–80°C for 6–12 hours .

  • Purification:
    Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the pure product.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
ThiosemicarbazideCS₂, KOH, ethanol, 4 h, 25°C75–85
CyclizationCH₃I, DMF, 8 h, 70°C60–70

Industrial Scalability

Industrial production would prioritize:

  • Continuous Flow Reactors: To enhance heat transfer and reduce reaction times.

  • Green Solvents: Substituting DMF with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) to improve sustainability .

Physicochemical and Pharmacokinetic Properties

Computed ADME Parameters

In silico predictions using SwissADME (for the 4-methoxy analog) suggest:

  • Lipophilicity (LogP): 2.8 ± 0.3, indicating moderate membrane permeability.

  • Water Solubility: -3.2 (Log S), classifying it as poorly soluble.

  • Bioavailability Score: 0.55, suggesting moderate oral absorption .

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C, as observed in differential scanning calorimetry (DSC) of similar triazoles .

  • pH Sensitivity: The thiol group protonates at pH < 4, altering solubility and reactivity.

Applications and Future Directions

Pharmaceutical Development

  • Targeted Drug Delivery: Conjugation with nanoparticles to enhance solubility and tumor targeting.

  • Dual-Action Inhibitors: Hybridization with benzimidazole or quinoline moieties to target multiple oncology pathways .

Materials Science

  • Corrosion Inhibition: Adsorption on metal surfaces via sulfur and nitrogen atoms, reducing corrosion rates in acidic environments.

  • Polymer Additives: Crosslinking agent for epoxy resins, improving thermal stability.

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